

Spectroscopic Profile of 2,2-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-difluorobutane** (CAS No. 353-81-1). The information presented herein is essential for the structural elucidation, identification, and characterization of this fluorinated organic compound. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailed experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow.

Data Presentation

The following sections summarize the key spectroscopic data for **2,2-difluorobutane**. Due to the limited availability of public experimental spectra, the NMR data presented is based on computational predictions, which provide a reliable estimation for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **2,2-difluorobutane**, both ^1H and ^{13}C NMR provide distinct signals that are characteristic of its structure. The presence of fluorine atoms significantly influences the chemical shifts and introduces complex splitting patterns due to heteronuclear coupling.

^1H NMR Spectroscopy

The proton NMR spectrum of **2,2-difluorobutane** is expected to show three distinct signals corresponding to the three non-equivalent proton environments. The signals will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,2-Difluorobutane**

Labeled Protons	Chemical Shift (δ) (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J) (Hz)
H-1 (CH_3)	1.05	Triplet (t)	$\text{JH-H} \approx 7.5$
H-3 (CH_2)	1.85	Quartet of Triplets (qt)	$\text{JH-H} \approx 7.5, \text{JH-F} \approx 19.0$
H-4 (CH_3)	1.60	Triplet (t)	$\text{JH-F} \approx 21.0$

Predicted data obtained from computational models.

^{13}C NMR Spectroscopy

The carbon NMR spectrum of **2,2-difluorobutane** will display four signals, one for each unique carbon atom. The carbon atom bonded to the two fluorine atoms (C-2) will show a significant downfield shift and will be split into a triplet by the two fluorine atoms. The adjacent carbons (C-1 and C-3) will also exhibit splitting due to C-F coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,2-Difluorobutane**

Labeled Carbon	Chemical Shift (δ) (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J) (Hz)
C-1	7.5	Triplet (t)	$\text{JC-F} \approx 5$
C-2	125.0	Triplet (t)	$\text{JC-F} \approx 240$
C-3	34.0	Triplet (t)	$\text{JC-F} \approx 25$
C-4	24.0	Triplet (t)	$\text{JC-F} \approx 20$

Predicted data obtained from computational models.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-difluorobutane** is characterized by strong C-F stretching absorptions, in addition to the typical C-H stretching and bending vibrations of an alkane.

Table 3: Key IR Absorption Bands for **2,2-Difluorobutane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2850	Strong	C-H stretching (alkane)
1470-1430	Medium	C-H bending (CH ₂ and CH ₃)
1380-1370	Medium	C-H bending (CH ₃)
1200-1000	Very Strong	C-F stretching

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **2,2-difluorobutane** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the two fluorine atoms.

Table 4: Major Fragments in the Mass Spectrum of **2,2-Difluorobutane**

m/z	Proposed Fragment
94	[C ₄ H ₈ F ₂] ⁺ (Molecular Ion)
79	[C ₃ H ₄ F ₂] ⁺
75	[C ₃ H ₄ F] ⁺
65	[C ₂ H ₂ F ₂] ⁺
51	[CHF ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a volatile, fluorinated compound like **2,2-difluorobutane**.

NMR Spectroscopy

Sample Preparation:

- A sample of 5-10 mg of **2,2-difluorobutane** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-150 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- One to two drops of liquid **2,2-difluorobutane** are placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- The plates are carefully pressed together to form a thin liquid film.

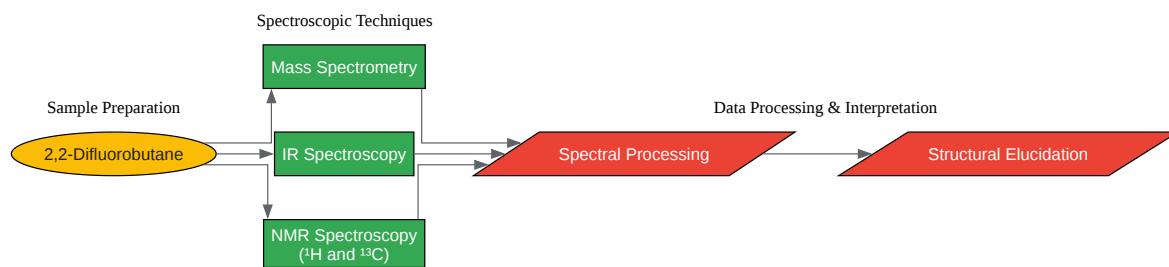
Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty spectrometer is recorded prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

- Due to its volatility, **2,2-difluorobutane** is ideally introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and controlled sample introduction.


Instrumentation and Data Acquisition:

- Instrument: A GC-Mass Spectrometer with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-150.

- GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
- Temperature Program: An appropriate temperature gradient is used to ensure good separation and peak shape.

Mandatory Visualization

The following diagrams provide a visual representation of the molecular structure with atom labeling for NMR assignments and a general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **2,2-difluorobutane**.

Caption: Structure of **2,2-difluorobutane** with atom numbering for NMR assignments.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluorobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3031438#spectroscopic-data-for-2-2-difluorobutane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com